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  • Product: 3-Methoxy-1,5-dimethyl-1H-pyrazole
  • CAS: 187838-61-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Electronic Properties and Dipole Moment of 3-Methoxy-1,5-dimethyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive theoretical framework for the investigation of the electronic properties and dipole moment of 3-Methoxy-1,5-dim...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive theoretical framework for the investigation of the electronic properties and dipole moment of 3-Methoxy-1,5-dimethyl-1H-pyrazole, a substituted pyrazole with potential significance in medicinal chemistry. Given the scarcity of direct experimental data for this specific molecule, this document outlines a robust computational methodology based on Density Functional Theory (DFT) to predict its key electronic descriptors. The proposed analysis will elucidate the molecule's frontier molecular orbitals (HOMO and LUMO), ionization potential, electron affinity, and overall reactivity. Furthermore, the guide details the calculation of the molecular dipole moment, a critical parameter influencing its solubility, membrane permeability, and intermolecular interactions. This work serves as a foundational resource for researchers seeking to understand and predict the physicochemical behavior of 3-Methoxy-1,5-dimethyl-1H-pyrazole, thereby guiding its potential applications in drug design and materials science.

Introduction: The Significance of Substituted Pyrazoles

Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are integral components of numerous clinically approved drugs, demonstrating a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[2] The electronic properties of the pyrazole ring are highly tunable through substitution, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[1] The introduction of methoxy and methyl groups, as in the case of 3-Methoxy-1,5-dimethyl-1H-pyrazole, is expected to significantly influence the electron distribution within the pyrazole core, thereby modulating its reactivity and intermolecular interactions.

Understanding the electronic properties and dipole moment of this specific derivative is paramount for predicting its behavior in biological systems. These parameters govern its ability to engage in hydrogen bonding, its solubility in various media, and its potential to interact with biological targets. This guide provides a detailed roadmap for the computational characterization of 3-Methoxy-1,5-dimethyl-1H-pyrazole, offering insights that are crucial for its rational design and development in therapeutic applications.

Theoretical Framework: A Computational Approach

In the absence of direct experimental data, computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the structural and electronic properties of novel molecules.[3] DFT offers a cost-effective and efficient means to predict a wide range of molecular properties with a high degree of accuracy.[3]

Causality Behind Methodological Choices

The selection of an appropriate computational method is critical for obtaining reliable results. For pyrazole derivatives, the B3LYP hybrid functional has been widely used and has demonstrated a good balance between accuracy and computational cost.[1][4] The choice of basis set is equally important. A Pople-style basis set, such as 6-311+G(d,p), is often employed as it includes diffuse functions (+) to accurately describe the electron distribution of lone pairs and polarization functions (d,p) to account for the non-uniform distribution of charge in molecules with heteroatoms.[1][4][5]

This combination of functional and basis set has been shown to provide reliable predictions of geometries, electronic properties, and dipole moments for a variety of heterocyclic compounds, making it a trustworthy choice for the theoretical investigation of 3-Methoxy-1,5-dimethyl-1H-pyrazole.

Predicted Electronic Properties

The following electronic properties for 3-Methoxy-1,5-dimethyl-1H-pyrazole can be determined through DFT calculations. While specific values are not yet available in the literature, this section outlines the significance of each parameter and provides a template for the presentation of computationally derived data.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity.[6] The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity).[6] The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity.[6]

Table 1: Predicted Frontier Molecular Orbital Energies of 3-Methoxy-1,5-dimethyl-1H-pyrazole

ParameterPredicted Value (eV)Significance
EHOMOTo be calculatedElectron-donating ability
ELUMOTo be calculatedElectron-accepting ability
Energy Gap (ΔE)To be calculatedChemical reactivity and stability
Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the molecule's chemical behavior.

Table 2: Predicted Global Reactivity Descriptors of 3-Methoxy-1,5-dimethyl-1H-pyrazole

DescriptorFormulaPredicted Value
Ionization Potential (I)I ≈ -EHOMOTo be calculated
Electron Affinity (A)A ≈ -ELUMOTo be calculated
Electronegativity (χ)χ = (I + A) / 2To be calculated
Chemical Hardness (η)η = (I - A) / 2To be calculated
Chemical Softness (S)S = 1 / (2η)To be calculated
Electrophilicity Index (ω)ω = χ2 / (2η)To be calculated

Molecular Dipole Moment

The dipole moment (µ) is a measure of the overall polarity of a molecule, arising from the non-uniform distribution of electron density.[7] It is a critical parameter for predicting a molecule's solubility, with polar molecules tending to dissolve in polar solvents. In drug development, the dipole moment influences a molecule's ability to cross lipid membranes and interact with polar residues in the active sites of enzymes.[8]

Table 3: Predicted Dipole Moment of 3-Methoxy-1,5-dimethyl-1H-pyrazole

ParameterPredicted Value (Debye)
Dipole Moment (µ)To be calculated

The calculated dipole moment will provide valuable insights into the intermolecular forces that 3-Methoxy-1,5-dimethyl-1H-pyrazole is likely to engage in, such as dipole-dipole interactions and hydrogen bonding.

Experimental Protocols for Validation

The computational predictions outlined in this guide should ideally be validated through experimental measurements. The following section details standard experimental protocols for the characterization of the electronic properties of novel compounds.

Synthesis and Spectroscopic Characterization

Once synthesized, the compound's structure and purity would be confirmed using standard spectroscopic techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the connectivity of atoms and the presence of the methyl and methoxy groups.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight.

Experimental Workflow for Electronic Property Determination

The following workflow outlines the experimental determination of the HOMO-LUMO gap.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_electronic Electronic Property Measurement synthesis Synthesis of 3-Methoxy-1,5-dimethyl-1H-pyrazole purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms uv_vis UV-Vis Spectroscopy purification->uv_vis cv Cyclic Voltammetry purification->cv optical_gap optical_gap uv_vis->optical_gap Determine Optical Band Gap electrochem_gap electrochem_gap cv->electrochem_gap Determine Electrochemical Band Gap

Caption: Experimental workflow for the synthesis, characterization, and electronic property determination of 3-Methoxy-1,5-dimethyl-1H-pyrazole.

Step-by-Step Methodology:

  • Synthesis and Purification: Synthesize 3-Methoxy-1,5-dimethyl-1H-pyrazole and purify the product to a high degree using techniques like column chromatography.

  • Structural Confirmation: Confirm the identity and purity of the synthesized compound using NMR, IR, and Mass Spectrometry.

  • UV-Vis Spectroscopy:

    • Dissolve a known concentration of the compound in a suitable solvent (e.g., ethanol or acetonitrile).

    • Record the UV-Vis absorption spectrum.

    • The onset of the absorption band can be used to estimate the optical HOMO-LUMO gap.

  • Cyclic Voltammetry (CV):

    • Dissolve the compound in an appropriate solvent containing a supporting electrolyte.

    • Use a standard three-electrode setup (working, reference, and counter electrodes).

    • Record the cyclic voltammogram to determine the oxidation and reduction potentials.

    • The HOMO and LUMO energy levels can be estimated from these potentials, providing an electrochemical measurement of the energy gap.

Conclusion

This technical guide provides a comprehensive theoretical and experimental framework for characterizing the electronic properties and dipole moment of 3-Methoxy-1,5-dimethyl-1H-pyrazole. By employing the outlined computational methodology, researchers can gain significant predictive insights into the molecule's reactivity, stability, and intermolecular interactions. The proposed experimental workflows offer a clear path for the validation of these theoretical predictions. A thorough understanding of these fundamental properties is essential for the rational design and development of this and other novel pyrazole derivatives for applications in drug discovery and materials science.

References

  • Theoretical Exploration of Pyrazole Scaffolds: A Computational Guide for Drug Discovery and Materials Science - Benchchem.
  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH.
  • Density Functional Theory-Based Investigation on Thermodynamic and Electronic Properties of a Spiro-Indoline Pyranopyrazole Deri - Engineered Science Publisher.
  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC.
  • 96 Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds.
  • Comparative DFT studies of the electronic properties of substituted phenylpyrazoles - Benchchem.
  • Synthesis and DFT Calculation of Novel Pyrazole Derivatives - AIP Publishing.
  • Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives - PubMed.
  • Synthesis, computational and biological study of pyrazole derivatives - ResearchGate.
  • Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical - AIP Publishing.
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC.
  • Computational and experimental investigation on biological and photophysical properties of high yielded novel aryl-substituted pyrazolone analogue - DOI.
  • Synthesis, Biological Evaluation and DFT Calculation of Novel Pyrazole and Pyrimidine Derivatives | Request PDF - ResearchGate.
  • Oxidation potentials HOMO-LUMO energy levels and energy band gaps of the investigated dyes. - ResearchGate.
  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives - JOCPR.
  • Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra | Request PDF - ResearchGate.
  • The dipole moments of certain methoxy compounds.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry.
  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives - JOCPR.
  • N(H)…N distances (Å) and calculated dipole moments (D) for pzH and... - ResearchGate.
  • N‐Methoxy Pyrazole‐4‐Carboxamide Derivatives: Synthesis, Spectral Analyses, Antifungal Activity, In Silico Molecular Docking, ADMET, and DFT Studies - DOI.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI.
  • Synthesis, structural, molecular docking and spectroscopic studies of (E) - DIAL@UCLouvain.
  • Dipole Moment.
  • PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet - Der Pharma Chemica.
  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES - TSI Journals.
  • Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol - MDPI.
  • 1H-Pyrazole, 3-methoxy-1,5-dimethyl- — Chemical Substance Information - NextSDS.
  • Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide - -ORCA - Cardiff University.
  • 3,5-Dimethylpyrazole - Wikipedia.
  • 3,5-DMP (3,5 DIMETHYLPYRAZOLE) - Ataman Kimya.
  • Chemical Properties of 3,5-Dimethylpyrazole (CAS 67-51-6) - Cheméo.
  • 1,5-dimethyl-1H-pyrazol-3-amine | C5H9N3 | CID 7017747 - PubChem.

Sources

Exploratory

Decoding the Vibrational Signatures: A Comprehensive Guide to the IR Spectroscopy of 3-Methoxy-1,5-dimethyl-1H-pyrazole

Executive Summary 3-Methoxy-1,5-dimethyl-1H-pyrazole (CAS: 187838-61-5) is a highly substituted heterocyclic scaffold that serves as a critical building block in the development of advanced pharmaceuticals and agrochemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Methoxy-1,5-dimethyl-1H-pyrazole (CAS: 187838-61-5) is a highly substituted heterocyclic scaffold that serves as a critical building block in the development of advanced pharmaceuticals and agrochemicals. For drug development professionals and synthetic chemists, accurate structural validation of this pyrazole derivative is paramount. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly specific method for confirming the presence and integrity of its core functional groups: the pyrazole ring, the methoxy ether linkage, and the distinct methyl environments. This whitepaper provides an in-depth mechanistic breakdown of its IR absorption profile and establishes a self-validating experimental protocol for reliable spectral acquisition.

Structural Causality and Vibrational Mechanics

As a Senior Application Scientist, it is crucial to understand why specific absorption bands manifest, rather than merely relying on empirical peak tables. The IR spectrum of 3-Methoxy-1,5-dimethyl-1H-pyrazole is dictated by the electronic interplay and dipole moments between its specific functional groups.

  • The N-Substituted Pyrazole Core: Unsubstituted pyrazoles typically exhibit a broad, strong N-H stretching band between 3200–3500 cm⁻¹ due to extensive intermolecular hydrogen bonding[1]. However, 3-Methoxy-1,5-dimethyl-1H-pyrazole is fully substituted at the N1 position with a methyl group. Therefore, the complete absence of an N-H stretch is the primary diagnostic feature confirming successful N-alkylation. The aromatic ring itself is characterized by C=N and C=C stretching vibrations. The electron-donating nature of the methoxy group increases the electron density within the ring, which subtly shifts the C=N stretch to a prominent peak at approximately 1550–1600 cm⁻¹[2].

  • The Methoxy Group (-OCH₃): The highly electronegative oxygen atom creates a strong dipole moment along the C-O bonds. The large change in this dipole moment during vibration results in exceptionally intense absorption peaks. The asymmetric C-O-C stretch requires more energy and appears at a higher wavenumber (~1250–1280 cm⁻¹) compared to the symmetric stretch (~1040–1080 cm⁻¹)[3]. Furthermore, the aliphatic C-H bonds of the methoxy group exhibit stretching frequencies slightly lower than typical alkyl groups due to the adjacent oxygen, often appearing sharply around 2830–2850 cm⁻¹.

  • Distinct Methyl Environments (N-CH₃ vs. C-CH₃): The molecule contains two distinct methyl groups. While the C-H asymmetric and symmetric stretching modes for both overlap in the 2850–2980 cm⁻¹ region, their bending (deformation) modes provide superior differentiation. The C-CH₃ group exhibits a characteristic symmetric bending "umbrella" mode near 1375 cm⁻¹, whereas the N-CH₃ group's bending vibrations are electronically influenced by the adjacent nitrogen, shifting its profile slightly[1][4].

Quantitative Spectral Assignments

The following table summarizes the expected IR absorption peaks for 3-Methoxy-1,5-dimethyl-1H-pyrazole, synthesizing empirical data from structurally related substituted pyrazoles to provide a definitive reference map[2][3].

Wavenumber Region (cm⁻¹)Vibrational ModeFunctional GroupIntensity & Characteristics
3100 – 3000 C-H StretchAromatic Pyrazole RingWeak; often obscured by aliphatic stretches
2980 – 2920 Asymmetric C-H StretchAliphatic Methyls (-CH₃)Medium; sharp
2850 – 2830 Symmetric C-H StretchMethoxy (-OCH₃)Medium; characteristic of ethers
1600 – 1550 C=N StretchPyrazole RingStrong; diagnostic for the heterocycle
1550 – 1500 C=C StretchPyrazole RingMedium to Strong
1450 – 1420 Asymmetric C-H BendingAliphatic Methyls (-CH₃)Medium
~ 1375 Symmetric C-H BendingC-Methyl (Umbrella Mode)Medium; sharp
1280 – 1250 Asymmetric C-O-C StretchMethoxy Ether LinkageStrong; broad
1080 – 1040 Symmetric C-O-C StretchMethoxy Ether LinkageStrong
850 – 750 Out-of-plane C-H BendingAromatic Pyrazole RingStrong; diagnostic for substitution pattern

Analytical Note: The complete absence of absorption in the 3200–3500 cm⁻¹ region validates the lack of N-H or O-H bonds, confirming the purity of the N-methylated and methoxy-substituted structure.

Self-Validating Experimental Protocol: ATR-FTIR Workflow

To ensure absolute trustworthiness and reproducibility, the following protocol utilizes Attenuated Total Reflectance (ATR) FTIR. ATR is strictly prioritized over traditional KBr pelleting for this specific compound. KBr is highly hygroscopic; absorbed atmospheric water introduces artifactual O-H stretching bands (~3400 cm⁻¹) that can be easily misidentified by analysts as an unreacted N-H group, leading to false structural invalidations.

Phase 1: Instrument Calibration & Environmental Control

  • System Diagnostics: Power on the FTIR spectrometer and allow the IR source and internal laser to stabilize for a minimum of 30 minutes to ensure interferogram stability.

  • Wavelength Verification: Run a transmission or ATR scan using a traceable polystyrene calibration film. Verify that the critical reference peaks at 3028 cm⁻¹, 1601 cm⁻¹, and 1028 cm⁻¹ are within ±1 cm⁻¹ of their accepted absolute values.

  • Crystal Preparation: Clean the ATR crystal (Diamond or ZnSe) using a lint-free optical wipe and spectroscopic-grade isopropanol. Allow the solvent to evaporate completely to prevent masking the 2900 cm⁻¹ region.

Phase 2: Background Acquisition

  • Blank Scan: With the ATR crystal completely clean and exposed to ambient air, acquire a background spectrum (Parameters: Resolution 4 cm⁻¹, 32 Scans, Range 4000–400 cm⁻¹).

  • Validation: Ensure the background spectrum shows normal atmospheric H₂O (3900-3500 cm⁻¹, 1900-1300 cm⁻¹) and CO₂ (2350 cm⁻¹) profiles without anomalous organic contamination peaks.

Phase 3: Sample Application and Scanning

  • Sample Loading: Deposit 2–5 mg of 3-Methoxy-1,5-dimethyl-1H-pyrazole directly onto the center of the ATR crystal.

  • Pressure Application: Lower the ATR pressure anvil until the integrated clutch clicks. This ensures intimate, uniform contact between the sample and the crystal, which is mandatory to maximize the evanescent wave penetration and yield high signal-to-noise ratios.

  • Data Acquisition: Acquire the sample spectrum using the identical parameters as the background scan. The software will automatically ratio the sample interferogram against the background.

Phase 4: Data Processing & Quality Control

  • ATR Correction: Apply an ATR correction algorithm within the spectrometer software. This adjusts for the wavelength-dependent penetration depth of the IR beam (which penetrates deeper at lower wavenumbers), normalizing the relative peak intensities to accurately resemble a standard transmission spectrum.

  • Baseline Correction: If baseline drift is observed due to sample scattering or poor crystal contact, apply a multi-point automatic baseline correction.

  • Peak Picking: Set the threshold sensitivity to identify the primary functional group peaks as detailed in Section 3, specifically verifying the absence of N-H stretching and the presence of the strong C-O-C ether bands.

Workflow Visualization

FTIR_Protocol N1 Phase 1: Instrument Calibration (Polystyrene Standard) N2 Phase 2: Background Scan (Ambient Air/Clean Crystal) N1->N2 Verify Wavelength Accuracy N3 Phase 3: Sample Application (Ensure intimate crystal contact) N2->N3 Subtract Environmental H₂O/CO₂ N4 Phase 4: Spectral Acquisition (4000-400 cm⁻¹, 32 Scans) N3->N4 Initiate Measurement N5 Phase 5: Data Processing (ATR Correction & Baseline) N4->N5 Export Raw Interferogram

FTIR analytical workflow for pyrazole derivatives ensuring spectral integrity.

References

  • Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole | The Journal of Physical Chemistry A - ACS Publications Source: ACS Publications URL
  • Vibrational spectra of 3,5-dimethylpyrazole and deuterated derivatives - PubMed Source: PubMed URL
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals Source: Connect Journals URL
  • Current Pharma Research - JCPR Source: Human Journals URL

Sources

Foundational

Mechanism of Formation and Synthesis of 3-Methoxy-1,5-dimethyl-1H-pyrazole: A Comprehensive Technical Guide

Executive Summary The synthesis of 3-Methoxy-1,5-dimethyl-1H-pyrazole (CAS: 187838-61-5) is a masterclass in controlling regioselectivity and ambident nucleophilicity. This whitepaper deconstructs the formation mechanism...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 3-Methoxy-1,5-dimethyl-1H-pyrazole (CAS: 187838-61-5) is a masterclass in controlling regioselectivity and ambident nucleophilicity. This whitepaper deconstructs the formation mechanism into two distinct phases: the regioselective assembly of the pyrazole core (1,5-dimethyl-1H-pyrazol-3-ol) and its subsequent O-methylation. By leveraging steric deactivation during cyclization and Hard-Soft Acid-Base (HSAB) theory during alkylation, chemists can bypass the isomeric mixtures that plague traditional Knorr pyrazole syntheses.

Phase I: Regioselective Assembly of the Pyrazole Core

The Causality of Regiocontrol

Historically, the condensation of ethyl acetoacetate with methylhydrazine yields an inseparable mixture of 1,3-dimethyl-1H-pyrazol-5-ol and 1,5-dimethyl-1H-pyrazol-3-ol. This occurs because both nitrogen atoms of methylhydrazine can attack the highly electrophilic ketone carbonyl. The pyrazol-3-ol core exhibits significant keto-enol tautomerism, heavily influencing its polarity and reactivity profile 1.

To overcome this regiochemical ambiguity, modern approaches utilize the condensation of 2-butynoic acid with N-Boc methylhydrazine 2.

  • Steric & Electronic Deactivation: The bulky, electron-withdrawing Boc group deactivates the substituted nitrogen.

  • Directed Amidation: The primary amine exclusively attacks the EDAC-activated carboxylic acid, forming an acyclic amide intermediate.

  • Controlled Cyclization: Subsequent acid-catalyzed deprotection of the Boc group frees the secondary amine, which immediately undergoes an intramolecular conjugate addition (Michael addition) to the alkyne, ensuring 100% regioselectivity for the 1,5-dimethyl architecture.

Workflow A 2-Butynoic Acid + N-Boc Methylhydrazine B Amidation (EDAC) 0 °C to RT A->B C Deprotection & Cyclization (HCl in Dioxane) B->C D 1,5-Dimethyl-1H- pyrazol-3-ol C->D E Base (Cs2CO3) + MeI in DMF D->E F 3-Methoxy-1,5-dimethyl- 1H-pyrazole E->F

Fig 1: Convergent regioselective workflow for 3-Methoxy-1,5-dimethyl-1H-pyrazole synthesis.

Protocol 1: Synthesis of 1,5-Dimethyl-1H-pyrazol-3-ol Hydrochloride

Self-Validating System: The reaction progress is monitored via LC-MS to confirm the disappearance of the acyclic amide intermediate before proceeding to isolation.

  • Activation: Dissolve 2-butynoic acid (1.0 eq) and DMAP (0.1 eq) in anhydrous dichloromethane (DCM, 10 mL/g). Add N-Boc methylhydrazine (1.05 eq) at room temperature.

  • Coupling: Cool the mixture to 0 °C. Add EDAC (1.1 eq) portion-wise over 15 minutes to prevent thermal runaway. Stir and allow the mixture to warm to room temperature over 4 hours.

  • In-Process Control: Sample an aliquot for LC-MS. A single peak corresponding to the Boc-protected amide intermediate should be observed.

  • Cyclization: Treat the mixture with 4M HCl in dioxane (3.0 eq). Stir at room temperature for 12 hours. The acid simultaneously cleaves the Boc group and catalyzes the intramolecular ring closure.

  • Isolation: Filter the resulting 1,5-dimethyl-1H-pyrazol-3-ol hydrochloride precipitate. Wash with cold diethyl ether and dry under vacuum to yield a highly pure, regiochemically distinct white solid.

Phase II: Mechanism of O-Methylation

Ambident Reactivity and HSAB Theory

Once the 1,5-dimethyl-1H-pyrazol-3-ol core is synthesized, it must be methylated. However, deprotonation of this core yields an ambident pyrazolate anion where the negative charge is delocalized between the oxygen atom and the adjacent nitrogen.

Computational studies and empirical data reveal that pyrazole methylation exhibits complex, substituent-dependent behaviors governed by both steric and electronic effects 3. According to Pearson's Hard-Soft Acid-Base (HSAB) theory:

  • The Oxygen is a "hard" nucleophile with high charge density.

  • The Nitrogen is a "softer", more polarizable nucleophile.

To force the reaction down the O-methylation pathway and prevent the formation of N-methylated antipyrine derivatives, we must manipulate the solvent and the base. The O-methylation of the pyrazol-3-ol core is optimized by using a hard base such as cesium carbonate (Cs₂CO₃) in a polar aprotic solvent 4. The large, poorly coordinating Cs⁺ cation disrupts tight ion pairing in DMF, leaving the hard oxygen highly exposed to execute an Sₙ2 attack on the hard electrophilic carbon of methyl iodide (MeI).

Mechanism P 1,5-Dimethyl-1H-pyrazol-3-ol (Tautomeric Mixture) B Deprotonation by Cs2CO3 (Hard Base) P->B A Ambident Pyrazolate Anion (Delocalized Charge) B->A O_attack O-Attack (Hard Nucleophile) on Me-I (SN2) A->O_attack Polar Aprotic Solvent (DMF) N_attack N-Attack (Soft Nucleophile) on Me-I (SN2) A->N_attack Protic Solvent / Soft Base O_prod 3-Methoxy-1,5-dimethyl- 1H-pyrazole (Major) O_attack->O_prod N_prod 1,2,5-Trimethyl-1H- pyrazol-3(2H)-one (Minor) N_attack->N_prod

Fig 2: Ambident nucleophile mechanism detailing O- vs N-methylation pathways.

Protocol 2: O-Methylation to 3-Methoxy-1,5-dimethyl-1H-pyrazole

Self-Validating System: TLC (Hexane/EtOAc 1:1) is used to differentiate the non-polar O-methylated product (higher Rf) from the highly polar N-methylated byproduct (lower Rf).

  • Anion Generation: Suspend 1,5-dimethyl-1H-pyrazol-3-ol hydrochloride (1.0 eq) in anhydrous DMF (0.2 M). Add Cs₂CO₃ (2.5 eq) to neutralize the HCl salt and deprotonate the hydroxyl group. Stir for 30 minutes at room temperature to ensure complete formation of the pyrazolate anion.

  • Alkylation: Add methyl iodide (MeI) (1.2 eq) dropwise via syringe.

  • Propagation: Heat the reaction mixture to 40 °C and stir for 4-6 hours.

  • In-Process Control: Perform TLC. The target 3-methoxy-1,5-dimethyl-1H-pyrazole will appear as a distinct, UV-active spot with a significantly higher Rf value than the starting material.

  • Workup: Quench the reaction with ice water (5 volumes). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (gradient: 10% to 40% EtOAc in Hexanes) to yield the pure target compound.

Quantitative Data & Reaction Parameters

Table 1: Reagent Equivalents for Regioselective Pyrazole Core Synthesis
ReagentFunctionEquivalentsMechanistic Rationale
2-Butynoic acid Starting Material1.0Provides the electrophilic alkyne backbone.
N-Boc methylhydrazine Nucleophile1.05Boc group sterically blocks the substituted nitrogen, ensuring primary amine attack.
EDAC Coupling Agent1.10Activates the carboxylic acid for amidation without generating insoluble urea byproducts.
HCl (4M in Dioxane) Deprotectant/Catalyst3.00Cleaves the Boc group and provides the acidic environment necessary for Michael addition.
Table 2: Optimization of Reaction Parameters for O-Methylation
BaseSolventTemp (°C)Major Product TrajectoryYield (%)
Cs₂CO₃ DMF40O-Alkylation (Target) >85%
K₂CO₃ AcetoneRefluxO-Alkylation75-80%
NaH THF0 to RTO-Alkylation80%
KOH EtOHRefluxMixed (O/N Alkylation)<50% (O-alkyl)

Note: Protic solvents (EtOH) hydrogen-bond with the hard oxygen nucleophile, shielding it and artificially favoring the softer N-alkylation pathway.

References

  • Title: Ni-Catalyzed C–H Functionalization in the Formation of a Complex Heterocycle: Synthesis of the Potent JAK2 Inhibitor BMS-911543 Source: The Journal of Organic Chemistry - ACS Publications URL: 2

  • Title: Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues Source: Molecules (via PMC / Semantic Scholar) URL: 4

  • Title: N-(2-(((1-(4-Chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)hydroxylamine Source: Smolecule URL: 3

  • Title: 1,3-Dimethyl-1H-pyrazol-5-ol / 1,5-dimethyl-1H-pyrazol-3-ol Source: Benchchem URL: 1

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-Methoxy-1,5-dimethyl-1H-pyrazole: A Detailed Protocol for Advanced Research

Introduction Substituted pyrazoles are a cornerstone of modern medicinal chemistry and drug development, with the pyrazole scaffold being a key pharmacophore in a wide array of therapeutic agents.[1][2] Among these, 3-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Substituted pyrazoles are a cornerstone of modern medicinal chemistry and drug development, with the pyrazole scaffold being a key pharmacophore in a wide array of therapeutic agents.[1][2] Among these, 3-methoxy-1,5-dimethyl-1H-pyrazole is a valuable building block for the synthesis of more complex molecules, owing to its specific substitution pattern which allows for further functionalization. This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-methoxy-1,5-dimethyl-1H-pyrazole, designed for researchers and scientists in the fields of organic synthesis and drug discovery. The synthesis is presented as a two-step process, commencing with the regioselective synthesis of the key intermediate, 1,5-dimethyl-1H-pyrazol-3-ol, followed by its selective O-methylation. This guide emphasizes not only the procedural details but also the underlying chemical principles and mechanistic considerations to ensure a thorough understanding and successful execution of the synthesis.

Overall Synthetic Scheme

The synthesis of 3-methoxy-1,5-dimethyl-1H-pyrazole is achieved through a two-step reaction sequence as illustrated below. The first step involves the cyclocondensation of methylhydrazine with ethyl acetoacetate to form the pyrazolone intermediate. The second step is the selective O-methylation of this intermediate.

Overall Synthesis Scheme methylhydrazine Methylhydrazine pyrazolone 1,5-dimethyl-1H-pyrazol-3-ol methylhydrazine->pyrazolone Step 1: Cyclocondensation plus1 + plus1->pyrazolone Step 1: Cyclocondensation ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->pyrazolone Step 1: Cyclocondensation final_product 3-Methoxy-1,5-dimethyl-1H-pyrazole pyrazolone->final_product Step 2: O-Methylation plus2 + methylating_agent Dimethyl Sulfate base Base (e.g., NaOH)

Caption: Overall two-step synthesis of 3-Methoxy-1,5-dimethyl-1H-pyrazole.

Part 1: Synthesis of 1,5-dimethyl-1H-pyrazol-3-ol

The initial step in the synthesis is the formation of the pyrazole ring, which is achieved through the reaction of a β-ketoester, ethyl acetoacetate, with methylhydrazine.[3][4][5] A critical aspect of this reaction is the control of regioselectivity. The reaction can potentially yield two isomeric pyrazolones: 1,5-dimethyl-1H-pyrazol-3-ol and 1,3-dimethyl-1H-pyrazol-5-ol. The protocol described here is optimized to favor the formation of the desired 1,5-dimethyl isomer.

Mechanistic Insight

The reaction proceeds via the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and elimination of ethanol. The regioselectivity is determined by which carbonyl group of the ethyl acetoacetate is initially attacked by the more nucleophilic nitrogen of methylhydrazine, and the subsequent cyclization pathway.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Notes
MethylhydrazineCH₆N₂46.07High purity, handle with care (toxic)
Ethyl AcetoacetateC₆H₁₀O₃130.14Anhydrous
EthanolC₂H₅OH46.07Absolute
Diethyl Ether(C₂H₅)₂O74.12Anhydrous
Hydrochloric AcidHCl36.46Concentrated
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (13.0 g, 0.1 mol) in absolute ethanol (50 mL).

  • Addition of Hydrazine: Cool the solution in an ice bath to 0-5 °C. To this cooled solution, add methylhydrazine (4.61 g, 0.1 mol) dropwise over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and maintain for 4 hours.

  • Work-up: After reflux, cool the reaction mixture to room temperature and then concentrate it under reduced pressure to remove the ethanol.

  • Purification: To the resulting oil, add diethyl ether (50 mL) and stir. The product may precipitate as a solid. If so, filter the solid, wash with cold diethyl ether, and dry under vacuum. If the product remains as an oil, wash the ether solution with brine, dry over anhydrous sodium sulfate, and remove the ether under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water or by column chromatography.

Part 2: O-Methylation of 1,5-dimethyl-1H-pyrazol-3-ol

The second step is the selective methylation of the hydroxyl group of the pyrazolone intermediate. The challenge in this step is to favor O-methylation over N-methylation of the pyrazole ring. The use of a strong base in an appropriate solvent can selectively deprotonate the hydroxyl group, making it a more potent nucleophile for the subsequent reaction with the methylating agent.

Choice of Reagents and Conditions

The selection of the base and methylating agent is crucial for the success of this step. Sodium hydroxide is a cost-effective and sufficiently strong base to deprotonate the pyrazolol. Dimethyl sulfate is a powerful and efficient methylating agent.[6] The reaction is performed in an aqueous medium, which facilitates the dissolution of the sodium salt of the pyrazolol.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Notes
1,5-dimethyl-1H-pyrazol-3-olC₅H₈N₂O112.13From Part 1
Sodium Hydroxide (NaOH)NaOH40.00Pellets or solution
Dimethyl Sulfate(CH₃)₂SO₄126.13Highly toxic and corrosive, handle with extreme care
Dichloromethane (DCM)CH₂Cl₂84.93For extraction
Anhydrous Sodium SulfateNa₂SO₄142.04For drying
Experimental Protocol
  • Formation of Sodium Salt: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1,5-dimethyl-1H-pyrazol-3-ol (11.2 g, 0.1 mol) in a 10% aqueous solution of sodium hydroxide (40 mL, 0.1 mol). Stir the mixture until a clear solution is obtained.

  • Methylation: Cool the solution to 10-15 °C using an ice bath. Add dimethyl sulfate (12.6 g, 0.1 mol) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 20 °C.

  • Reaction: After the addition, continue stirring at room temperature for 2 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 3-methoxy-1,5-dimethyl-1H-pyrazole.

  • Final Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the pure product.

Characterization

The final product, 3-methoxy-1,5-dimethyl-1H-pyrazole, should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Expected signals would include singlets for the two methyl groups (N-CH₃ and C-CH₃) and the methoxy group (O-CH₃), and a singlet for the proton on the pyrazole ring.

  • ¹³C NMR: Resonances corresponding to the carbons of the pyrazole ring and the methyl and methoxy groups are expected.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product (C₆H₁₀N₂O, MW: 126.16 g/mol ) should be observed.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for C-O-C stretching and the pyrazole ring system would be present.

Safety Precautions

  • Methylhydrazine: is highly toxic and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Dimethyl Sulfate: is extremely toxic, corrosive, and a known carcinogen. All manipulations should be carried out in a fume hood, and appropriate PPE, including heavy-duty gloves and a face shield, must be worn. Any glassware contaminated with dimethyl sulfate should be decontaminated with a concentrated ammonia solution.

  • Sodium Hydroxide: is corrosive and can cause severe burns. Handle with care and wear appropriate PPE.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 3-methoxy-1,5-dimethyl-1H-pyrazole. By following the outlined procedures and paying close attention to the reaction conditions and safety precautions, researchers can successfully synthesize this valuable building block for further applications in medicinal chemistry and materials science. The mechanistic insights provided should aid in troubleshooting and optimization of the synthesis.

References

  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl deriv
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 1,5-dimethyl-1H-pyrazol-3-amine.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. (n.d.).
  • Catalyst-free synthesis of tetrahydrodipyrazolopyridines via an one-pot tandem and green pseudo-six-component reaction in w
  • Supporting Information for RSC Advances In-silico binding affinity to cyclooxygenase-II and Green synthesis of benzylpyrazolyl coumarin deriv
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. - R Discovery. (2024, February 29).
  • Methylation on 3,5-Dimethyl-1H-pyrazole in Different Conditions a - ResearchG
  • A facile synthesis of pyrazole derivatives in neat WERSA - Indian Chemical Society. (n.d.).
  • Synthesis of Pyrazolone Derivatives and their Biological Activities. (n.d.).
  • CN112574111A - Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole - Google P
  • BenchChem. (n.d.). Synthesis of 3-Methylpyrazole: A Detailed Protocol for Researchers.
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents | The Journal of Organic Chemistry - ACS Public
  • The reactions of methylhydrazine with various 2-substituted 4, 6-dimethoxy - 5 - nitropyrimidines. (n.d.).
  • A one-step synthesis of pyrazolone - ResearchG
  • Synthesis and biological activity of some new indole derivatives containingn pyrazole moiety. (n.d.).
  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.).
  • A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris Publisher. (2015, September 18).
  • Synthesis of 3-(2-aminoethyl)
  • 3,5-dimethylpyrazole - Organic Syntheses Procedure. (n.d.).
  • O-methylation of Hydroxyl-containing Organic Substr
  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES - TSI Journals. (2013, September 25).
  • Characterization of a Flavonoid 3'/5'/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC. (2020, February 15).
  • How I can achieve the selective O-methylation of methyl 3,4,5-trihydroxybenzoate to obtain methyl 3-hydroxy-4,5-dimethoxybenzoate?
  • 3-Amino-5-hydroxypyrazole 98 6126-22-3 - Sigma-Aldrich. (n.d.).
  • Efficient and Stable O-Methylation of Catechol with Dimethyl Carbonate over Aluminophosphate C
  • New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3 - Der Pharma Chemica. (n.d.).

Sources

Application

Application Notes &amp; Protocols: 3-Methoxy-1,5-dimethyl-1H-pyrazole in Early-Stage Drug Discovery

Abstract The pyrazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its versatile synthetic accessibility and its presence in numerous FDA-approved drugs. This doc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its versatile synthetic accessibility and its presence in numerous FDA-approved drugs. This document provides an in-depth guide to the strategic applications of a specific, yet underexplored, derivative: 3-Methoxy-1,5-dimethyl-1H-pyrazole . We will explore its role not as a final drug candidate, but as a versatile building block and fragment for initiating drug discovery campaigns, particularly in the realms of kinase inhibition and fragment-based lead generation. Detailed protocols for key chemical transformations and biophysical screening assays are provided to empower researchers to effectively utilize this scaffold in their discovery pipelines.

Introduction: The Strategic Value of the Pyrazole Core

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a multitude of clinically successful drugs, including Crizotinib (kinase inhibitor), Ruxolitinib (JAK inhibitor), and Encorafenib (BRAF inhibitor). Its value stems from several key attributes:

  • Synthetic Tractability: The pyrazole ring can be synthesized through various robust methods, such as the condensation of hydrazines with 1,3-dicarbonyl compounds.

  • Bioisosteric Potential: It can serve as a bioisostere for other aromatic or heteroaromatic rings, offering a way to modulate physicochemical properties like lipophilicity and metabolic stability.

  • Hydrogen Bonding: The pyrazole ring contains both hydrogen bond donor (N1-H) and acceptor (N2) sites, enabling critical interactions with biological targets.

The subject of this guide, 3-Methoxy-1,5-dimethyl-1H-pyrazole , offers specific advantages. The N1-methylation prevents tautomerization, providing a single, defined isomer for unambiguous structure-activity relationship (SAR) studies. The C5-methyl group can provide favorable steric interactions or serve as a metabolic blocking position. Crucially, the C3-methoxy group is not just a simple substituent but a key synthetic handle, allowing for controlled chemical diversification.

PropertyValue (Predicted)Significance in Drug Discovery
Molecular Weight 126.16 g/mol Ideal for fragment-based screening (MW ≤ 300 Da).
LogP 1.2 - 1.5Moderate lipophilicity, good starting point for optimization.
Hydrogen Bond Acceptors 2 (N2, Methoxy O)Provides key interaction points with protein targets.
Hydrogen Bond Donors 0N1-methylation removes the donor, which can be desirable for cell permeability.
Rotatable Bonds 1Low conformational flexibility, favorable for binding entropy.

Core Application I: A Diversifiable Scaffold for Kinase Inhibitors

Protein kinases are one of the most important target classes in oncology and inflammation research. The pyrazole scaffold is a well-established core for kinase inhibitors, often acting as an adenine-mimetic that interacts with the ATP-binding site's hinge region. 3-Methoxy-1,5-dimethyl-1H-pyrazole serves as an excellent starting point for building kinase inhibitor libraries through a demethylation-diversification strategy.

The C3-methoxy group can be efficiently cleaved to reveal a 3-hydroxy-pyrazole, a versatile intermediate for introducing a wide array of chemical functionalities. This hydroxyl group can be alkylated or acylated to explore different pockets within a kinase active site.

Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates the strategic workflow for utilizing 3-methoxy-1,5-dimethyl-1H-pyrazole as a precursor for a kinase inhibitor library.

G Start 3-Methoxy-1,5-dimethyl-1H-pyrazole Intermediate Key Intermediate: 3-Hydroxy-1,5-dimethyl-1H-pyrazole Start->Intermediate Protocol 1: O-Demethylation Library Diverse Kinase Inhibitor Library Intermediate->Library Parallel Synthesis: (e.g., Etherification, Suzuki Coupling) Screening Kinase Panel Screening Library->Screening HTS SAR SAR & Lead Optimization Screening->SAR

Figure 1. Synthetic workflow from starting pyrazole to lead optimization.
Protocol 1: Boron Tribromide (BBr₃) Mediated O-Demethylation

This protocol describes the cleavage of the C3-methoxy ether to yield the corresponding hydroxyl group, a critical step for further functionalization. Boron tribromide is a powerful Lewis acid highly effective for this transformation.

Rationale: BBr₃ is chosen for its high efficiency in cleaving aryl methyl ethers under relatively mild conditions. The reaction proceeds via the formation of a Lewis acid-base complex, followed by nucleophilic attack of the bromide ion on the methyl group.

Materials:

  • 3-Methoxy-1,5-dimethyl-1H-pyrazole

  • Anhydrous Dichloromethane (DCM)

  • Boron tribromide (BBr₃), 1.0 M solution in DCM

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, nitrogen inlet, syringe

Procedure:

  • Reaction Setup: Dissolve 3-methoxy-1,5-dimethyl-1H-pyrazole (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a flame-dried round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Expert Insight: Starting at low temperature is critical to control the exothermic reaction and prevent potential side reactions.

  • Reagent Addition: Slowly add BBr₃ solution (1.1 eq) dropwise via syringe over 15-20 minutes. The solution may change color.

  • Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Cool the mixture to 0 °C in an ice bath and quench the reaction by the very slow, dropwise addition of methanol. Caution: This is highly exothermic and will generate HBr gas. This step hydrolyzes the boron-oxygen intermediates.

  • Workup: Dilute the mixture with DCM and wash sequentially with water and saturated NaHCO₃ solution until the aqueous layer is neutral or slightly basic.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-hydroxy-1,5-dimethyl-1H-pyrazole.

  • Purification: Purify the product by column chromatography on silica gel if necessary.

Core Application II: A Fragment for Biophysical Screening

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening low-molecular-weight fragments (typically < 300 Da). 3-Methoxy-1,5-dimethyl-1H-pyrazole is an ideal candidate for an FBDD library due to its low molecular weight, moderate complexity, and defined vectors for chemical elaboration.

A primary screening method to detect the binding of such fragments is the Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF). This technique measures the change in a protein's melting temperature (Tm) upon ligand binding. A positive shift in Tm indicates that the ligand stabilizes the protein, suggesting a binding event.

Workflow for a Fragment Screening Campaign

G cluster_0 Primary Screen cluster_1 Hit Validation & Elaboration Fragment Pyrazole Fragment (in DMSO) TSA Protocol 2: Thermal Shift Assay (TSA) Fragment->TSA Protein Target Protein + Dye Protein->TSA Hit Hit Identified (ΔTm > 3σ) TSA->Hit Validation Orthogonal Screen (e.g., SPR, NMR) Hit->Validation Structure Co-crystallography Validation->Structure Elaboration Structure-Guided Fragment Growth Structure->Elaboration

Figure 2. Fragment-Based Drug Discovery (FBDD) workflow using TSA.
Protocol 2: High-Throughput Thermal Shift Assay (TSA)

This protocol outlines a general procedure for screening 3-methoxy-1,5-dimethyl-1H-pyrazole against a target protein using a fluorescent dye like SYPRO Orange.

Rationale: Protein unfolding exposes hydrophobic core residues. SYPRO Orange is a dye that is quenched in an aqueous environment but fluoresces upon binding to these exposed hydrophobic regions. A TSA instrument monitors this fluorescence increase as the temperature is ramped up, generating a melt curve from which the Tm can be determined.

Materials:

  • Purified target protein (at >95% purity)

  • SYPRO Orange dye (e.g., 5000x stock in DMSO)

  • Assay buffer (optimized for protein stability)

  • 3-Methoxy-1,5-dimethyl-1H-pyrazole (10 mM stock in DMSO)

  • Quantitative PCR (qPCR) instrument capable of melt-curve analysis

  • 96- or 384-well PCR plates

Procedure:

  • Master Mix Preparation: Prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer. The final concentrations should be optimized, but typical starting points are 2-5 µM protein and 5x dye concentration. Expert Insight: It is crucial to determine the optimal protein and dye concentration beforehand to ensure a good signal-to-noise ratio.

  • Compound Plating: Dispense 100-200 nL of the pyrazole stock solution (and DMSO for control wells) into the wells of the PCR plate. This results in a final compound concentration of ~100-200 µM in a 20 µL final volume.

  • Assay Initiation: Add the protein/dye master mix to each well for a final volume of 20 µL. Seal the plate, centrifuge briefly to collect the contents, and incubate at room temperature for 15 minutes.

  • Melt Curve Analysis: Place the plate in the qPCR instrument. Run a temperature ramp program, for example, from 25 °C to 95 °C with a ramp rate of 0.5 °C/minute, acquiring fluorescence data at each interval.

  • Data Analysis:

    • Plot fluorescence versus temperature to generate melt curves.

    • Calculate the first derivative (-dF/dT) of each curve. The peak of the derivative plot corresponds to the melting temperature (Tm).

    • Calculate the change in melting temperature (ΔTm) = Tm(compound) - Tm(DMSO control).

    • A statistically significant positive ΔTm (e.g., > 3 times the standard deviation of the controls) indicates a "hit".

Conclusion and Future Prospects

3-Methoxy-1,5-dimethyl-1H-pyrazole represents a valuable, yet simple, starting point for modern drug discovery campaigns. Its utility as a chemically tractable scaffold for kinase inhibitor synthesis, coupled with its ideal properties for fragment-based screening, provides multiple avenues for hit and lead generation. The protocols detailed herein offer robust, field-proven methods for leveraging this molecule's potential. By understanding the causality behind these experimental choices—the strategic demethylation to unlock a diversification point and the biophysical detection of weak but meaningful fragment binding—researchers can accelerate their journey from a simple heterocyclic building block to a promising lead candidate.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). MDPI. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). PubMed. [Link]

  • Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. (2005). PubMed. [Link]

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (2022). Bentham Science Publishers. [Link]

  • Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. ACS Publications. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - NIH. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. [Link]

  • Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carbox

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Methoxy-1,5-dimethyl-1H-pyrazole

Welcome to the Technical Support Center for the synthesis of 3-Methoxy-1,5-dimethyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assist...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-Methoxy-1,5-dimethyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to improve reaction yield and purity.

Introduction

The synthesis of 3-Methoxy-1,5-dimethyl-1H-pyrazole is a two-step process that, while conceptually straightforward, presents challenges in controlling regioselectivity and maximizing yield. This guide provides a comprehensive overview of a reliable synthetic route, detailed experimental protocols, and solutions to common problems encountered during the synthesis.

The synthetic pathway involves two key transformations:

  • Knorr Pyrazole Synthesis: The condensation of methylhydrazine with ethyl acetoacetate to form the pyrazolone intermediate, 1,5-dimethyl-1H-pyrazol-3(2H)-one.

  • O-methylation: The selective methylation of the pyrazolone intermediate to yield the target compound, 3-Methoxy-1,5-dimethyl-1H-pyrazole.

This guide will address each step in detail, with a focus on practical, field-proven insights to ensure a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-Methoxy-1,5-dimethyl-1H-pyrazole?

A1: The most prevalent and efficient route involves a two-step synthesis. The first step is the Knorr pyrazole synthesis, where methylhydrazine is reacted with ethyl acetoacetate to form 1,5-dimethyl-1H-pyrazol-3(2H)-one[1]. The second step is the O-methylation of this pyrazolone intermediate to yield the final product.

Q2: What are the main challenges in this synthesis?

A2: The primary challenges are:

  • Step 1 (Pyrazolone Formation): Ensuring the reaction goes to completion and purifying the product from any unreacted starting materials or side products.

  • Step 2 (O-methylation): The major hurdle is controlling the regioselectivity of the methylation. Pyrazolones can undergo both O-methylation and N-methylation, leading to the formation of isomeric byproducts that can be difficult to separate[2][3][4].

Q3: How can I improve the yield of the initial pyrazolone formation?

A3: High yields (often quantitative) can be achieved by using a solvent-free approach and carefully controlling the reaction temperature[1]. Ensuring the purity of your starting materials, particularly the methylhydrazine which can degrade over time, is also crucial[5].

Q4: What is the best methylating agent for selective O-methylation?

A4: While several methylating agents can be used, including dimethyl sulfate and methyl iodide, diazomethane is often cited for favoring O-methylation of pyrazolones. However, diazomethane is hazardous and requires special handling. A combination of dimethyl sulfate with a suitable base and solvent system can be optimized to favor O-methylation.

Q5: How can I minimize the formation of the N-methylated isomer?

A5: The choice of solvent and base plays a critical role. Aprotic solvents are generally preferred. The reaction temperature can also influence the O/N methylation ratio. Lower temperatures may favor O-methylation in some cases. It is often a matter of careful optimization of reaction conditions for your specific substrate.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low Yield in the Synthesis of 1,5-dimethyl-1H-pyrazol-3(2H)-one (Step 1)
Potential Cause Troubleshooting Steps
Incomplete Reaction Verify Reaction Time and Temperature: The reaction is typically exothermic. Ensure the initial addition of methylhydrazine is done at 0°C, followed by heating to 80-90°C to drive the reaction to completion[1]. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Check Stoichiometry: Use a slight excess of ethyl acetoacetate (e.g., 1.1 equivalents) to ensure the complete consumption of the more valuable methylhydrazine.
Degradation of Methylhydrazine Use Fresh Reagent: Methylhydrazine is susceptible to oxidation. Use a freshly opened bottle or distill it before use. Store it under an inert atmosphere.
Product Loss During Workup Efficient Extraction: The pyrazolone product is water-soluble. If an aqueous workup is performed, ensure thorough extraction with an appropriate organic solvent (e.g., dichloromethane or chloroform).
Minimize Washing: If washing the crude solid, use a minimal amount of cold solvent to avoid product loss.
Problem 2: Formation of N-methylated Isomer (1,2-dimethyl-3-methyl-pyrazol-5-one) during O-methylation (Step 2)
Potential Cause Troubleshooting Steps
Non-selective Methylation Conditions Optimize the Base and Solvent System: The choice of base and solvent is critical for directing the methylation. For O-methylation, a common approach is to use a base like sodium methoxide in methanol or potassium carbonate in an aprotic solvent like acetone or DMF. Experiment with different combinations to find the optimal conditions.
Choice of Methylating Agent: Diazomethane in ether is known to favor O-methylation of pyrazolones. If you have the facilities to handle it safely, this is a good option. With dimethyl sulfate or methyl iodide, the reaction conditions need to be more carefully controlled.
Temperature Control: Perform the reaction at lower temperatures (e.g., 0°C to room temperature) and monitor the progress closely. In some systems, lower temperatures can favor O-alkylation.
Difficult Separation of Isomers Chromatography Optimization: The O-methylated and N-methylated isomers can have similar polarities, making separation by column chromatography challenging. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol gradients) and consider using a different stationary phase like alumina[5].
Recrystallization: If a suitable solvent is found, fractional crystallization can sometimes be effective in separating the isomers.

Experimental Protocols

Protocol 1: Synthesis of 1,5-dimethyl-1H-pyrazol-3(2H)-one

This solvent-free protocol is adapted from a high-yield synthesis method[1].

Materials:

  • Ethyl acetoacetate (1.1 equivalents)

  • Methylhydrazine (1.0 equivalent)

  • Diethyl ether

  • Round-bottom flask with magnetic stirrer

  • Ice-water bath

  • Heating mantle

Procedure:

  • Place ethyl acetoacetate (1.1 eq.) in a round-bottom flask equipped with a magnetic stirrer and cool it to 0°C in an ice-water bath.

  • Slowly add methylhydrazine (1.0 eq.) dropwise to the cooled ethyl acetoacetate with vigorous stirring. The reaction is exothermic, so maintain the temperature at 0°C during the addition.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 80°C for 1 hour, followed by 90°C for 30 minutes.

  • Allow the reaction to cool to room temperature. The product should solidify.

  • Wash the solid product with a small amount of cold diethyl ether to remove any unreacted starting material.

  • Dry the product under vacuum to obtain 1,5-dimethyl-1H-pyrazol-3(2H)-one as a pale brown solid.

Characterization (1,5-dimethyl-1H-pyrazol-3(2H)-one):

  • ¹H NMR (400 MHz, CDCl₃): δ 3.22 (s, 3H, N-CH₃), 3.13 (s, 2H, CH₂), 2.04 (s, 3H, C-CH₃)[1].

  • ¹³C NMR (100 MHz, CDCl₃): δ 172.3 (C=O), 155.6 (C-CH₃), 41.4 (CH₂), 31.0 (N-CH₃), 16.9 (C-CH₃)[1].

Protocol 2: O-methylation of 1,5-dimethyl-1H-pyrazol-3(2H)-one

This protocol is a general method for the O-methylation of pyrazolones using dimethyl sulfate and requires optimization for maximizing the yield of the desired product.

Materials:

  • 1,5-dimethyl-1H-pyrazol-3(2H)-one (1.0 equivalent)

  • Dimethyl sulfate (1.1 equivalents)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 equivalents)

  • Acetone, anhydrous

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • To a round-bottom flask containing anhydrous acetone, add 1,5-dimethyl-1H-pyrazol-3(2H)-one (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Slowly add dimethyl sulfate (1.1 eq.) dropwise to the suspension.

  • After the addition, heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Once the starting material is consumed (typically after 4-6 hours), cool the reaction mixture to room temperature.

  • Filter off the potassium carbonate and wash it with a small amount of acetone.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product will likely be a mixture of O-methylated and N-methylated isomers. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to separate the isomers.

Characterization (3-Methoxy-1,5-dimethyl-1H-pyrazole):

  • ¹H NMR (200 MHz, CDCl₃, expected): δ 5.3-5.5 (s, 1H, pyrazole-H), 3.8-4.0 (s, 3H, O-CH₃), 3.6-3.8 (s, 3H, N-CH₃), 2.1-2.3 (s, 3H, C-CH₃). Note: Exact chemical shifts may vary.

  • ¹³C NMR (50 MHz, CDCl₃, expected): δ ~160 (C-OCH₃), ~140 (C-CH₃), ~100 (CH), ~55 (O-CH₃), ~35 (N-CH₃), ~10 (C-CH₃). Note: Exact chemical shifts may vary.

Visualizing the Workflow

Diagram 1: Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Pyrazolone Formation cluster_step2 Step 2: O-Methylation Methylhydrazine Methylhydrazine 1,5-dimethyl-1H-pyrazol-3(2H)-one 1,5-dimethyl-1H-pyrazol-3(2H)-one Methylhydrazine->1,5-dimethyl-1H-pyrazol-3(2H)-one Solvent-free, 80-90°C Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->1,5-dimethyl-1H-pyrazol-3(2H)-one 3-Methoxy-1,5-dimethyl-1H-pyrazole 3-Methoxy-1,5-dimethyl-1H-pyrazole 1,5-dimethyl-1H-pyrazol-3(2H)-one->3-Methoxy-1,5-dimethyl-1H-pyrazole Dimethyl sulfate, K₂CO₃, Acetone N-methylated byproduct N-methylated byproduct 1,5-dimethyl-1H-pyrazol-3(2H)-one->N-methylated byproduct Side reaction

Caption: Synthetic route to 3-Methoxy-1,5-dimethyl-1H-pyrazole.

Diagram 2: Troubleshooting Workflow for Low Yield

Caption: A logical workflow for troubleshooting low reaction yields.

References

  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • Reddit. (2023). N-methylation of pyrazole. Retrieved from [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Advanced Strategies for 3-Methoxy-1,5-dimethyl-1H-pyrazole Substitution

Welcome to the technical support center for researchers, chemists, and drug development professionals working with substituted pyrazoles. This guide provides in-depth troubleshooting advice and advanced protocols for ove...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, chemists, and drug development professionals working with substituted pyrazoles. This guide provides in-depth troubleshooting advice and advanced protocols for overcoming the common challenge of steric hindrance in substitution reactions of 3-Methoxy-1,5-dimethyl-1H-pyrazole. Our focus is on providing not just methods, but the underlying chemical logic to empower you to solve complex synthetic challenges.

Introduction: The Challenge of the Crowded Core

The 3-Methoxy-1,5-dimethyl-1H-pyrazole scaffold is a valuable building block in medicinal chemistry. However, its very structure presents a significant synthetic hurdle. The C4 position, the most electronically favorable site for electrophilic substitution, is flanked by a methoxy group at C3 and a methyl group at C5.[1] This steric crowding can severely limit the approach of reagents, leading to low or no yield in standard substitution reactions. This guide will explore proven strategies to circumvent this issue.

Frequently Asked Questions (FAQs)

Q1: Why is substitution at the C4 position of 3-Methoxy-1,5-dimethyl-1H-pyrazole so difficult?

A: The difficulty arises from a combination of steric and electronic factors. While the pyrazole ring is electron-rich and generally reactive towards electrophiles, the substituents dictate the regioselectivity.[2][3] The C4 position is the most nucleophilic carbon, making it the preferred site for electrophilic attack.[3][4] However, the bulky methyl group at the C5 position and the methoxy group at the C3 position create significant steric hindrance, physically blocking the approach of many electrophiles.

Caption: Steric shielding at the C4 position.

Q2: Are there alternative strategies to direct electrophilic substitution?

A: Yes. When direct electrophilic substitution fails, a multi-step approach is often more effective. The two primary strategies are:

  • Halogenation followed by Metal-Catalyzed Cross-Coupling: First, introduce a halogen (typically bromine or iodine) at the C4 position. This can sometimes be achieved where other electrophiles fail. This 4-halopyrazole is then a versatile precursor for introducing a wide variety of groups via reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings.[5]

  • Directed ortho-Metalation (DoM): This powerful technique uses a directing group to guide a strong base (like n-butyllithium) to deprotonate a specific, adjacent position.[6][7] In this molecule, the methoxy group at C3 can direct lithiation to the C4 position, creating a highly nucleophilic intermediate that can react with a wide range of electrophiles.

Q3: Which cross-coupling catalyst system is best for a 4-Iodo-3-methoxy-1,5-dimethyl-1H-pyrazole?

A: For Suzuki-Miyaura coupling of 4-iodopyrazoles, a system comprising Pd(OAc)₂ as the palladium source and a bulky, electron-rich phosphine ligand like SPhos has shown high efficiency.[5] This combination is effective for coupling with various arylboronic acids. The optimal conditions often involve a base like potassium fluoride (KF) in a toluene/water solvent system.[5]

Troubleshooting Guide

This section addresses specific problems you might encounter in your experiments.

Problem 1: No reaction or very low yield during direct C4-bromination.
Possible CauseScientific Rationale & Recommended Solution
Insufficiently Reactive Electrophile Bromine (Br₂) may not be electrophilic enough to overcome the deactivation and steric bulk. Solution: Switch to a more potent brominating agent like N-Bromosuccinimide (NBS). NBS provides a low concentration of Br₂ in situ, which can sometimes favor the desired reaction pathway and reduce side reactions.
Poor Solvent Choice The solvent can influence the reactivity of both the substrate and the electrophile. Solution: Acetic acid or a chlorinated solvent like dichloromethane (DCM) are common choices. If these fail, consider changing the polarity. For NBS reactions, acetonitrile or DMF can be effective.
Reaction Temperature Too Low The activation energy for the reaction may not be met at room temperature due to steric hindrance. Solution: Cautiously increase the reaction temperature. Start by refluxing at a moderate temperature (e.g., 40-60 °C) and monitor the reaction progress by TLC or GC-MS.
Problem 2: Vilsmeier-Haack formylation at C4 is unsuccessful.
Possible CauseScientific Rationale & Recommended Solution
Deactivated Ring System While the pyrazole ring is electron-rich, the combined electronic effects of the substituents might not be sufficient to drive the reaction with the Vilsmeier reagent (POCl₃/DMF).[1] Solution: Ensure an excess of the Vilsmeier reagent is used (e.g., 2-3 equivalents of POCl₃).[1] Running the reaction at a higher temperature (e.g., 70-90 °C) after the initial addition at 0 °C can also provide the necessary energy to overcome the activation barrier.[8]
Hydrolysis of Reagent The Vilsmeier reagent is highly sensitive to moisture. Solution: Use anhydrous DMF and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
Problem 3: Low yield or side products in Directed ortho-Metalation (DoM).
Possible CauseScientific Rationale & Recommended Solution
Incomplete Deprotonation The acidity of the C4 proton is relatively low. The choice and amount of base are critical. Solution: Use a strong alkyllithium base like n-BuLi or s-BuLi.[9] The reaction must be conducted at very low temperatures (-78 °C) in an anhydrous ether solvent like THF to prevent side reactions and ensure the stability of the lithiated intermediate.[9] The addition of TMEDA can break up alkyllithium aggregates, increasing basicity and accelerating the reaction.[7]
Degradation of Lithiated Intermediate The aryllithium species is highly reactive and can decompose if the temperature rises or if it is not quenched in a timely manner. Solution: Maintain the temperature at -78 °C throughout the deprotonation and electrophile addition steps. Add the chosen electrophile as soon as deprotonation is judged to be complete (typically 1-2 hours).
Poor Electrophile Reactivity The chosen electrophile may not be reactive enough to quench the lithiated pyrazole efficiently. Solution: Use highly reactive electrophiles. For example, instead of using CO₂, which can be slow, consider a more reactive source like dimethylformamide (for formylation) or iodine (for iodination).

Key Experimental Protocols

Protocol 1: C4-Halogenation as a Gateway to Cross-Coupling

This two-step strategy is often the most reliable path to C4-functionalization. First, a halogen is installed, which then serves as a handle for palladium-catalyzed cross-coupling.

Caption: Workflow for C4-Arylation via Halogenation.

Step 1: C4-Iodination

  • Dissolve 3-Methoxy-1,5-dimethyl-1H-pyrazole (1.0 equiv.) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Iodosuccinimide (NIS) (1.1 equiv.) portion-wise, keeping the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

  • Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-Iodo-3-methoxy-1,5-dimethyl-1H-pyrazole.

Step 2: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from literature procedures for 4-iodopyrazoles.[5]

  • To a reaction vessel, add the 4-iodopyrazole from Step 1 (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium fluoride (KF, 2.0 equiv.).

  • Add palladium(II) acetate (Pd(OAc)₂, 2 mol%) and SPhos (4 mol%).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add degassed toluene and water (e.g., 10:1 ratio).

  • Heat the mixture to 80 °C and stir vigorously for 8-16 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography to obtain the desired 4-aryl substituted product.

Protocol 2: Directed ortho-Metalation (DoM) for C4-Functionalization

This protocol uses the C3-methoxy group to direct lithiation specifically to the C4 position.

G A Start: 3-Methoxy-1,5-dimethyl-1H-pyrazole B 1. n-BuLi, THF, -78°C 2. Quench with Electrophile (E+) A->B DoM C Product: 4-E-3-methoxy-1,5-dimethyl-1H-pyrazole B->C Workup

Caption: Directed ortho-Metalation (DoM) workflow.

  • Setup: Ensure all glassware is oven- or flame-dried. Assemble the reaction under a positive pressure of dry Argon or Nitrogen.

  • Deprotonation: Dissolve 3-Methoxy-1,5-dimethyl-1H-pyrazole (1.0 equiv.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equiv., typically 1.6M or 2.5M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting solution at -78 °C for 1-2 hours. A color change is often observed.

  • Electrophilic Quench: Dissolve the desired electrophile (1.2-1.5 equiv., e.g., I₂, DMF, TMSCl) in a small amount of anhydrous THF.

  • Add the electrophile solution dropwise to the lithiated pyrazole solution at -78 °C.

  • Stir at -78 °C for another 1-2 hours, then allow the reaction to slowly warm to room temperature.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or ether).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify via column chromatography or recrystallization.

References

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2022). Molecules. Retrieved March 27, 2026, from [Link]

  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. (n.d.). REAL-J. Retrieved March 27, 2026, from [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. (2023). KTU ePubl. Retrieved March 27, 2026, from [Link]

  • Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. (2022). Pharmaceuticals. Retrieved March 27, 2026, from [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. (2020). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. (2016). Journal of Organic Chemistry. Retrieved March 27, 2026, from [Link]

  • Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles. (2024). PLOS ONE. Retrieved March 27, 2026, from [Link]

  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. (2023). RSC Advances. Retrieved March 27, 2026, from [Link]

  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. (2015). Semantic Scholar. Retrieved March 27, 2026, from [Link]

  • Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. (2016). ACS Publications. Retrieved March 27, 2026, from [Link]

  • Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. (2017). DSpace@MIT. Retrieved March 27, 2026, from [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2024). MDPI. Retrieved March 27, 2026, from [Link]

  • Directed (ortho) Metallation. (n.d.). University of Connecticut. Retrieved March 27, 2026, from [Link]

  • Construction of Highly Functionalized C4-Oxyacylated and Aminated Pyrazolines. (2023). ACS Publications. Retrieved March 27, 2026, from [Link]

  • Directed ortho-Metalation–Cross-Coupling Strategies. One-Pot Suzuki Reaction to Biaryl and Heterobiaryl Sulfonamides. (2007). ACS Publications. Retrieved March 27, 2026, from [Link]

  • Directed ortho metalation. (n.d.). Wikipedia. Retrieved March 27, 2026, from [Link]

  • Directed Metalation: A Survival Guide. (n.d.). Baran Lab, Scripps Research. Retrieved March 27, 2026, from [Link]

  • Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. (2021). International Journal of Pharmaceutical Research. Retrieved March 27, 2026, from [Link]

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2009). MDPI. Retrieved March 27, 2026, from [Link]

  • ortho metalation. (n.d.). Myers Group, Harvard University. Retrieved March 27, 2026, from [Link]

  • Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. (2024). Beilstein Journal of Organic Chemistry. Retrieved March 27, 2026, from [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals. Retrieved March 27, 2026, from [Link]

  • Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. (2017). RSC Publishing. Retrieved March 27, 2026, from [Link]

  • New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. (2010). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2019). Molecules. Retrieved March 27, 2026, from [Link]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2019). ACS Omega. Retrieved March 27, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2023). Chemical Methodologies. Retrieved March 27, 2026, from [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2018). Molecules. Retrieved March 27, 2026, from [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Retrieved March 27, 2026, from [Link]

  • Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2022). Encyclopedia.pub. Retrieved March 27, 2026, from [Link]

  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. (2011). Journal of Chemical and Pharmaceutical Research. Retrieved March 27, 2026, from [Link]

  • An Efficient One-Pot Synthesis of 3,5-Disubstituted 1H-Pyrazoles. (2012). Organic Chemistry Portal. Retrieved March 27, 2026, from [Link]

Sources

Troubleshooting

Minimizing regioisomer byproducts during 3-Methoxy-1,5-dimethyl-1H-pyrazole preparation

This technical guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 3-Methoxy-1,5-dimethyl-1H-pyrazole. This document provides in-depth troubleshooting...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 3-Methoxy-1,5-dimethyl-1H-pyrazole. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of minimizing regioisomeric byproducts during its preparation.

Introduction: The Challenge of Regioselectivity

The synthesis of 3-Methoxy-1,5-dimethyl-1H-pyrazole typically proceeds through the methylation of 1,5-dimethyl-1H-pyrazol-3(2H)-one. This precursor exists in tautomeric forms, presenting multiple nucleophilic sites for methylation. This can lead to the formation of a desired O-methylated product and an undesired N-methylated regioisomer, 1,2,5-trimethyl-3H-pyrazol-3-one. Controlling the regioselectivity of this reaction is paramount to ensure a high yield of the target molecule and to simplify the purification process.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am getting a mixture of products in my methylation reaction. What is the likely byproduct and why is it forming?

A1: The most common byproduct is the N-methylated regioisomer, 1,2,5-trimethyl-3H-pyrazol-3-one. Its formation is a direct consequence of the ambident nucleophilic character of the pyrazolone starting material. The pyrazolone anion, formed upon deprotonation by a base, has electron density on both the oxygen and the nitrogen atoms. Methylation can therefore occur at either site, leading to a mixture of O-methylated and N-methylated products.

Q2: How can I control the O- vs. N-methylation to favor the desired 3-Methoxy-1,5-dimethyl-1H-pyrazole?

A2: The ratio of O- to N-methylation is influenced by several factors, including the choice of methylating agent, base, solvent, and reaction temperature.[1] Generally, conditions that favor kinetic control (faster reaction at a less sterically hindered site) tend to favor N-methylation, while conditions that favor thermodynamic control (formation of the more stable product) can favor O-methylation.

Here are key parameters to consider for optimization:

  • Methylating Agent: "Harder" methylating agents, such as dimethyl sulfate and methyl iodide, tend to favor O-methylation. In contrast, "softer" reagents might show less selectivity.

  • Base: The choice of base is critical. A strong, non-nucleophilic base is required to generate the pyrazolone anion. The nature of the counter-ion can also influence the reaction's regioselectivity.

  • Solvent: Polar aprotic solvents like DMF or DMSO can influence the reactivity of the nucleophile and the electrophile, thereby affecting the product ratio.[1]

  • Temperature: Lower reaction temperatures often favor the formation of one regioisomer over the other. It is advisable to conduct the reaction at a controlled, low temperature and monitor its progress.

Q3: My yield of the desired product is low, even after optimizing the reaction conditions. What else could be going wrong?

A3: Low yields can be attributed to several factors beyond O- vs. N-methylation competition:

  • Incomplete Reaction: Ensure that the reaction is allowed to proceed to completion by monitoring it with techniques like TLC or LC-MS.

  • Reagent Quality: The purity of the starting pyrazolone, methylating agent, and base is crucial. Degradation of reagents can lead to side reactions and lower yields.

  • Work-up and Purification: The desired product and the byproduct may have similar polarities, making separation challenging and potentially leading to product loss during purification.

Q4: How can I effectively separate the desired 3-Methoxy-1,5-dimethyl-1H-pyrazole from its N-methylated byproduct?

A4: Separation of these regioisomers can be challenging but is typically achieved using column chromatography on silica gel.[1] The key is to find an eluent system that provides sufficient resolution between the two compounds. It is recommended to start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Preparative TLC or HPLC can also be employed for smaller scales or when high purity is required.

Reaction Pathway and Byproduct Formation

The following diagram illustrates the competing methylation pathways of 1,5-dimethyl-1H-pyrazol-3(2H)-one.

G cluster_start Starting Material cluster_intermediate Anionic Intermediate cluster_products Products start 1,5-dimethyl-1H-pyrazol-3(2H)-one anion Pyrazolone Anion start->anion Base product_O 3-Methoxy-1,5-dimethyl-1H-pyrazole (Desired Product) anion->product_O Methylating Agent (O-attack) product_N 1,2,5-trimethyl-3H-pyrazol-3-one (Byproduct) anion->product_N Methylating Agent (N-attack)

Caption: Competing O- and N-methylation pathways.

Optimizing Reaction Parameters: A Comparative Table

The following table summarizes the potential impact of different reaction parameters on the regioselectivity of the methylation reaction.

ParameterCondition Favoring O-Methylation (Desired)Condition Favoring N-Methylation (Byproduct)Rationale
Methylating Agent Dimethyl sulfate, Methyl iodideLess "hard" methylating agents"Hard" electrophiles preferentially attack the "harder" oxygen atom.
Base Strong, non-nucleophilic (e.g., NaH, KHMDS)Weaker bases or those with certain counter-ionsA strong base ensures complete deprotonation to the anion.
Solvent Polar aprotic (e.g., DMF, DMSO)Non-polar or protic solventsPolar aprotic solvents can enhance the nucleophilicity of the oxygen atom.[1]
Temperature Lower temperatures (e.g., 0 °C to RT)Higher temperaturesLower temperatures can increase the selectivity of the reaction.

Recommended Experimental Protocol

This protocol provides a starting point for the synthesis of 3-Methoxy-1,5-dimethyl-1H-pyrazole. Optimization of the parameters outlined above may be necessary to achieve the desired regioselectivity.

Materials:

  • 1,5-dimethyl-1H-pyrazol-3(2H)-one

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Dimethyl sulfate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1,5-dimethyl-1H-pyrazol-3(2H)-one (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add dimethyl sulfate (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the desired 3-Methoxy-1,5-dimethyl-1H-pyrazole from the N-methylated byproduct.

Workflow Diagram:

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Deprotonation (NaH, DMF, 0°C) B Methylation (Dimethyl Sulfate, 0°C to RT) A->B C Quenching (NH4Cl (aq)) B->C D Extraction (Ethyl Acetate) C->D E Drying and Concentration D->E F Column Chromatography E->F

Sources

Optimization

Resolving NMR peak overlap for 3-Methoxy-1,5-dimethyl-1H-pyrazole and its isomers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to unambiguously assign pyrazole regioisomers.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to unambiguously assign pyrazole regioisomers. Molecules like 3-methoxy-1,5-dimethyl-1H-pyrazole and its isomer, 5-methoxy-1,3-dimethyl-1H-pyrazole, present a notorious analytical challenge: severe ¹H NMR peak overlap between the N-methyl and O-methyl groups.

This guide provides a self-validating analytical framework. We will move beyond simple 1D chemical shift guessing and implement a rigorous system of Aromatic Solvent Induced Shifts (ASIS) and dual-orthogonal 2D NMR to guarantee scientific integrity in your structural assignments.

Part 1: Diagnostic Workflow

Workflow A 1. Acquire 1D ¹H NMR (CDCl₃) B 2. Assess Peak Overlap (N-Me vs. O-Me) A->B C 3. Apply ASIS (Switch to C₆D₆) B->C Overlap detected D 4. Acquire 2D NMR (HMBC & NOESY) B->D Baseline resolved C->D E 5. Map ³J_CH & NOE to C5 Substituent D->E F 6. Regioisomer Unambiguously Assigned E->F

Diagnostic workflow for resolving and assigning pyrazole regioisomers via ASIS and 2D NMR.

Part 2: Troubleshooting FAQs

Q1: Why do the N-methyl and O-methyl signals of my pyrazole derivative overlap so severely in CDCl₃? A1: Causality: Both nitrogen and oxygen are highly electronegative heteroatoms that withdraw electron density from their respective attached methyl groups. In a non-polar, weakly interacting solvent like CDCl₃, this results in nearly identical diamagnetic deshielding, causing both ¹H signals to coalesce in the 3.6–4.0 ppm range. Solution: Do not attempt to integrate overlapping peaks for structural assignment. Instead, change the solvent to benzene-d₆ (C₆D₆). This leverages Aromatic Solvent Induced Shifts (ASIS), where the benzene rings form transient collision complexes with the electron-deficient pyrazole ring. Because the N-methyl and O-methyl groups occupy different steric and electronic environments, the magnetic anisotropy of the benzene ring shields them to different degrees, resolving the overlap. This solvent-switching technique is a gold standard for complex pyrazole spectra, as noted in [1].

Q2: How do I definitively distinguish 3-Methoxy-1,5-dimethyl-1H-pyrazole from 5-Methoxy-1,3-dimethyl-1H-pyrazole if 1D ¹H/¹³C NMR is ambiguous? A2: Causality: The pyrazole ring lacks symmetry. The N1-methyl group has a distinct spatial and electronic relationship with the C5 position compared to the C3 position. Solution: You must use a self-validating 2D NMR approach combining HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy).

  • HMBC (Through-Bond): The N1-methyl protons will show a strong 3-bond coupling (³J_CH) to the C5 carbon, but not to the C3 carbon.

  • NOESY (Through-Space): The N1-methyl protons will show spatial proximity to whatever substituent is on the C5 position. By mapping the ³J_CH coupling constant observed in the HMBC spectra alongside the spatial interactions in the NOESY spectra, you create a fail-proof assignment, a methodology validated in [2].

Q3: I see a broad signal in my ¹H NMR spectrum around 10-14 ppm, but my molecule is supposed to be fully substituted (N-methylated). What is happening? A3: Causality: A fully substituted pyrazole like 3-methoxy-1,5-dimethyl-1H-pyrazole lacks an N-H proton and should never show a broad signal in the 10-14 ppm range. If you see this, you are observing an N-H proton from unreacted starting material (e.g., a demethylated precursor) or trace acid. The broadness is caused by quadrupolar relaxation from the ¹⁴N nucleus and chemical exchange[1]. Solution: Perform a D₂O shake. Add a drop of D₂O to the NMR tube, shake vigorously, and re-acquire. If the peak disappears, it is a labile proton, confirming your sample is either incomplete or contaminated.

Part 3: Experimental Protocols (Self-Validating System)

To ensure scientific integrity, the following protocol uses orthogonal techniques. If the through-bond data (HMBC) contradicts the through-space data (NOESY), the system invalidates the result, prompting the researcher to check for impurities or artifacts.

Protocol A: ASIS Sample Preparation & 1D Acquisition

  • Preparation: Dissolve ~10 mg of the purified pyrazole derivative in 0.6 mL of Benzene-d₆ (C₆D₆) in a high-quality 5 mm NMR tube. Note: Ensure the sample is completely dry, as trace water can affect solvent-solute complexation.

  • Acquisition: Acquire a standard 1D ¹H NMR spectrum (e.g., 16-32 scans, 10 seconds relaxation delay to ensure accurate integration).

  • Validation: Verify that the previously overlapping signals in the 3.6–4.0 ppm range have separated into two distinct singlets with 3H integrations.

Protocol B: Dual-Orthogonal 2D NMR Acquisition

  • HMBC Setup: Acquire a ¹H-¹³C HMBC spectrum. Optimize the long-range coupling delay for a standard ³J_CH coupling of 8 Hz.

  • NOESY Setup: Acquire a 2D NOESY (or ROESY for mid-sized molecules). Set the mixing time (τ_m) to 300–500 ms, which is optimal for detecting the transient dipole-dipole relaxation in small heterocycles.

  • Data Processing & Cross-Validation:

    • Step 1: Locate the N-methyl proton signal in the F2 (¹H) dimension.

    • Step 2: Trace its HMBC cross-peak to the C5 carbon in the F1 (¹³C) dimension. Note the chemical shift of C5.

    • Step 3: Determine which substituent is attached to C5 (e.g., is C5 attached to a C-methyl or an O-methyl?).

    • Step 4: Switch to the NOESY spectrum. Locate the N-methyl proton signal. You must observe an NOE cross-peak to the protons of the substituent identified in Step 3. If the HMBC points to a C-methyl bearing carbon, but the NOESY shows an NOE to the O-methyl group, your assignment is invalid.

Part 4: Quantitative Data & Expected Correlations

The table below summarizes the expected self-validating correlations for the two primary regioisomers. Note that exact chemical shifts will vary slightly based on concentration and exact solvent conditions, which is why 2D correlations are mandatory[3].

RegioisomerN-CH₃ Shift (CDCl₃)O-CH₃ Shift (CDCl₃)C-CH₃ Shift (CDCl₃)HMBC (³J_CH) ValidationNOESY (Through-Space) Validation
3-Methoxy-1,5-dimethyl-1H-pyrazole ~3.6 - 3.8 ppm~3.8 - 4.0 ppm~2.2 ppmN-CH₃ → C5 (C-CH₃ bearing)N-CH₃ ↔ C5-CH₃
5-Methoxy-1,3-dimethyl-1H-pyrazole ~3.6 - 3.8 ppm~3.8 - 4.0 ppm~2.2 ppmN-CH₃ → C5 (O-CH₃ bearing)N-CH₃ ↔ O-CH₃

Part 5: References

  • Title: Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives Source: PubMed Central (PMC) URL: [Link]

  • Title: Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Bulk Scale-up of 3-Methoxy-1,5-dimethyl-1H-pyrazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers and process chemists face when scaling up the synthesis of 3-Methoxy-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers and process chemists face when scaling up the synthesis of 3-Methoxy-1,5-dimethyl-1H-pyrazole (CAS: 187838-61-5).

The primary synthetic route involves the O-methylation of 1,5-dimethyl-1H-pyrazol-3-ol. While straightforward at the bench scale, transitioning to multi-kilogram production introduces severe challenges regarding regioselectivity, thermal runaway, and downstream purification.

Mechanistic Overview: The Regioselectivity Challenge

The starting material, 1,5-dimethyl-1H-pyrazol-3-ol, exists in a dynamic tautomeric equilibrium with its keto form (1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one). The selective methylation of the pyrazole heterocycle has been a persistent challenge in synthetic chemistry [2]. The choice of reagents and conditions directly dictates whether the electrophile attacks the oxygen (yielding the desired 3-methoxy derivative) or the nitrogen (yielding the N-methylated byproduct).

MechanisticPathway Enol 1,5-Dimethyl-1H-pyrazol-3-ol (Enol Form) Keto 1,5-Dimethyl-1,2-dihydro- 3H-pyrazol-3-one (Keto Form) Enol->Keto Tautomerization (Solvent Dependent) OMethyl 3-Methoxy-1,5-dimethyl- 1H-pyrazole (Target) Enol->OMethyl Hard Electrophile (MeI) Aprotic Solvent (Acetone) NMethyl N-Methylated Byproduct Keto->NMethyl Protic Solvent Thermal Promotion

Reaction pathways illustrating keto-enol tautomerism and regioselective methylation outcomes.

Troubleshooting FAQs

Q1: Why do I see up to 30% of the N-methylated isomer during 10-kg scale-up when my 10-gram lab scale yielded >95% O-methylated product?

Causality: This is a classic thermal and solvation phenomenon governed by the Pearson Hard Soft Acid Base (HSAB) theory. In a lab-scale flask, heat dissipation is rapid. In a bulk reactor, the highly exothermic addition of methylating agents causes localized heating. Elevated temperatures shift the tautomeric equilibrium toward the keto form and provide the activation energy necessary for the softer nitrogen nucleophile to attack the electrophile. Furthermore, computational studies reveal that pyrazole O-methylation exhibits complex substituent-dependent behaviors influenced heavily by the electronic environment [3]. Using polar protic solvents (or failing to dry your solvents) stabilizes the keto form via hydrogen bonding, drastically increasing N-alkylation. Solution: Utilize strictly anhydrous polar aprotic solvents (e.g., Acetone or DMF) and maintain the internal reaction temperature strictly below 30°C.

Q2: Is it better to use Methyl Iodide (MeI), Dimethyl Sulfate (DMS), or Dimethyl Carbonate (DMC) for bulk production?

Causality:

  • MeI: Acts as a hard electrophile, strongly favoring O-alkylation. It is highly volatile, making downstream removal easier, but it is expensive and highly toxic.

  • DMS: More economical for bulk scale but poses severe toxicity risks and requires rigorous, highly exothermic quenching protocols.

  • DMC: A green alternative, but it requires high temperatures (>120°C) and pressure. This thermal activation inadvertently promotes N-methylation, ruining the regioselectivity. Solution: For standard jacketed reactors, MeI is the preferred reagent to maintain high O-selectivity, provided the facility has adequate scrubbing infrastructure.

Q3: How do I safely quench unreacted methylating agents and avoid emulsions during phase separation?

Causality: Unreacted MeI or DMS poses severe safety risks and can alkylate downstream products if not destroyed. Quenching with water alone is kinetically too slow. Emulsions frequently form during extraction due to the presence of finely suspended inorganic salts (e.g., KI) and the amphiphilic nature of pyrazole byproducts. Solution: Quench the reaction with 10% aqueous ammonium hydroxide or ethanolamine. This rapidly and irreversibly converts MeI into water-soluble amines. To break emulsions, filter the biphasic mixture through a Celite pad to remove suspended salts before phase separation.

Quantitative Data: Parameter Optimization

The following table summarizes the causal relationship between reaction parameters and the resulting regioselectivity during scale-up.

Table 1: Effect of Reaction Parameters on O- vs. N-Methylation Regioselectivity

Solvent SystemBaseTemperature (°C)ElectrophileO:N Isomer RatioIsolated Yield (%)
Acetone (Anhydrous)K₂CO₃20 - 25MeI95:588
DMF (Anhydrous)Cs₂CO₃20 - 25MeI98:292
Ethanol (Protic)NaOH60MeI40:6075
TolueneK₂CO₃110DMC60:4065
Acetone (Wet, 2% H₂O)K₂CO₃45DMS70:3080

Data synthesis indicates that anhydrous aprotic conditions combined with low temperatures are non-negotiable for high O-selectivity.

Scale-up Workflow & Methodology

ScaleUpWorkflow Step1 1. Reactor Charging Pyrazol-3-ol + K2CO3 + Acetone Step2 2. Controlled Dosing MeI addition at T < 25°C Step1->Step2 Step3 3. Reaction Quench Aqueous NH3 to destroy excess MeI Step2->Step3 Step4 4. Phase Separation Extract with Ethyl Acetate Step3->Step4 Step5 5. Crystallization Isolate pure O-methylated product Step4->Step5

Step-by-step bulk scale-up workflow for the synthesis of 3-Methoxy-1,5-dimethyl-1H-pyrazole.

Standard Operating Procedure: 10-kg Scale O-Methylation

This protocol is designed as a self-validating system ; do not proceed to the next step unless the validation criteria are met. The starting material can be prepared via standard condensation methods [4].

Step 1: Reactor Preparation & Charging

  • Action: Purge a dry 100 L glass-lined reactor with N₂. Charge 10.0 kg of 1,5-dimethyl-1H-pyrazol-3-ol (1.0 eq) and 18.5 kg of anhydrous K₂CO₃ (1.5 eq). Add 40 L of anhydrous acetone (KF < 0.05%).

  • Causality: K₂CO₃ acts as a heterogeneous base to deprotonate the hydroxyl group, forming the hard oxygen nucleophile. Anhydrous conditions prevent keto-stabilization.

  • Validation: Verify moisture content of the slurry via Karl Fischer titration. Do not proceed if KF > 0.1%.

Step 2: Electrophile Dosing

  • Action: Cool the reactor jacket to 5°C. Begin stirring at 150 rpm. Slowly dose 13.9 kg of Methyl Iodide (1.1 eq) via a subsurface dip tube over a period of 4 to 6 hours.

  • Causality: Subsurface dosing prevents MeI volatilization into the headspace. Slow dosing controls the exotherm, which is critical for scalable pyrazole processes [1].

  • Validation: Monitor internal temperature continuously. If T_{internal} > 25°C, automatically pause dosing. Resume only when T_{internal} drops below 15°C.

Step 3: Reaction Maturation

  • Action: Once dosing is complete, adjust the jacket to maintain an internal temperature of 20°C. Stir for 12 hours.

  • Validation: Pull a sample for HPLC analysis. Proceed to quench only if unreacted starting material is < 1.0% and the O:N ratio is > 90:10.

Step 4: Quench and Extraction

  • Action: Slowly add 5 L of 10% aqueous ammonium hydroxide. Stir for 1 hour at 20°C. Concentrate the mixture under vacuum (200 mbar, 30°C) to remove the majority of the acetone. Add 30 L of Ethyl Acetate and 20 L of deionized water.

  • Causality: NH₄OH destroys residual MeI, preventing toxicity risks and downstream alkylation. Removing acetone prevents it from acting as a co-solvent that drives the product into the aqueous phase.

  • Validation: Check the pH of the aqueous layer. It must be > 9 to ensure complete partitioning of the product into the organic phase.

Step 5: Isolation

  • Action: Separate the phases. Wash the organic layer with 10 L of saturated brine. Concentrate the organic layer to approximately 15 L, then slowly add 20 L of heptane to induce crystallization. Filter the solid and dry under vacuum at 40°C.

References

  • Title: Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole Source: ACS Publications URL
  • Title: N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: N-(2-(((1-(4-Chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)
  • Title: {C-3- (Patent referencing 1,5-dimethyl-1H-pyrazol-3-ol preparation)

Reference Data & Comparative Studies

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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